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molecular formula C12H17NO2 B8589634 Carbamic acid, butylmethyl-, phenyl ester

Carbamic acid, butylmethyl-, phenyl ester

Cat. No. B8589634
M. Wt: 207.27 g/mol
InChI Key: PIYQZICAYWIHGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07521442B2

Procedure details

4-Fluorophenyl magnesium bromide (6.0 mL, 1.0 solution in THF, 6 mmol) was added dropwise to a solution of 3-oxo-azetidine-1-carboxylic acid t-butyl ester (514 mg, 3 mmol) in THF (10 mL) at 0° C. The reaction mixture was stirred at 0° C. for one hour. Water was added, and the mixture was acidified with 1 N HCl solution and then extracted with ether (2×30 mL). The organic layers were combined, dried (MgSO4) and concentrated to give a light yellow oil. This material was fractionated using preparative. HPLC. Homogeneous fractions were combined and concentrated to give the intermediate carbamate a colorless oil, (564 mg, 70% yield).
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
514 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
70%

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[CH:6][C:5]([Mg]Br)=[CH:4][CH:3]=1.C([O:14][C:15]([N:17]1CC(=O)[CH2:18]1)=[O:16])(C)(C)C.O.Cl.[CH2:24]1[CH2:28]O[CH2:26][CH2:25]1>>[CH3:28][CH2:24][CH2:25][CH2:26][N:17]([C:15]([O:16][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)=[O:14])[CH3:18]

Inputs

Step One
Name
Quantity
6 mL
Type
reactant
Smiles
FC1=CC=C(C=C1)[Mg]Br
Name
Quantity
514 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC(C1)=O
Name
Quantity
10 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ether (2×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a light yellow oil
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CCCCN(C)C(=O)OC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 564 mg
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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